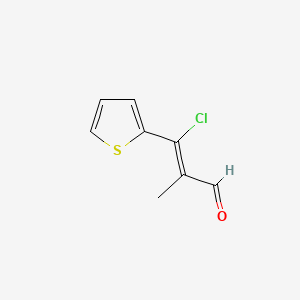

3-Chloro-3-(2-thienyl)methacrylaldehyde

Description

3-Chloro-3-(2-thienyl)methacrylaldehyde (CAS: 84100-52-7) is a chlorinated aldehyde derivative featuring a methacrylaldehyde backbone substituted with a chlorine atom and a 2-thienyl group. This compound combines reactive aldehyde functionality with aromatic (thiophene) and halogenated motifs, making it a versatile intermediate in organic synthesis, particularly for heterocyclic compounds and polymers. Its molecular formula is inferred as C₈H₅ClO₂S, with an estimated molecular weight of 200.52 g/mol (calculated from constituent atomic masses). Applications likely include use in pharmaceuticals, agrochemicals, or polymer chemistry, though further research is needed to confirm specific industrial roles.

Properties

CAS No. |

84100-52-7 |

|---|---|

Molecular Formula |

C8H7ClOS |

Molecular Weight |

186.66 g/mol |

IUPAC Name |

(Z)-3-chloro-2-methyl-3-thiophen-2-ylprop-2-enal |

InChI |

InChI=1S/C8H7ClOS/c1-6(5-10)8(9)7-3-2-4-11-7/h2-5H,1H3/b8-6- |

InChI Key |

DEJITVOMCFNCDM-VURMDHGXSA-N |

Isomeric SMILES |

C/C(=C(\C1=CC=CS1)/Cl)/C=O |

Canonical SMILES |

CC(=C(C1=CC=CS1)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(2-thienyl)methacrylaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-(2-thienyl)methacrylaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products Formed:

Oxidation: 3-Chloro-3-(2-thienyl)carboxylic acid.

Reduction: 3-Chloro-3-(2-thienyl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Chloro-3-(2-thienyl)methacrylaldehyde serves as a key intermediate in organic synthesis. Its unique functional groups allow for the formation of complex molecules through various reaction pathways. For instance, it can be utilized in the synthesis of:

- Thienyl-containing polymers : These materials exhibit enhanced electrical conductivity and are explored for use in organic electronics.

- Pharmaceuticals : The compound's structure can be modified to create new drug candidates with potential biological activity.

Material Science

The compound has been investigated for its role in developing advanced materials. Its incorporation into polymeric matrices can lead to materials with improved mechanical properties and thermal stability.

| Application Area | Description |

|---|---|

| Organic Electronics | Used in the synthesis of conductive polymers. |

| Coatings | Enhances durability and resistance to environmental factors. |

Biological Studies

Research has indicated that compounds similar to 3-Chloro-3-(2-thienyl)methacrylaldehyde may exhibit biological activity, including antimicrobial and anticancer properties. Studies focusing on the biological effects of thienyl derivatives suggest potential therapeutic applications.

Case Studies

- Synthesis of Thienyl Polymers : A study demonstrated the successful incorporation of 3-Chloro-3-(2-thienyl)methacrylaldehyde into a polymer matrix, resulting in materials with enhanced conductivity and mechanical strength .

- Anticancer Activity : Research published in the Journal of Medicinal Chemistry explored derivatives of thienyl compounds, showing promising results against cancer cell lines . The study highlighted the importance of structural modifications on biological activity.

- Environmental Impact Assessment : A case study assessed the environmental implications of using thienyl-based compounds in industrial applications, focusing on their degradation products and potential toxicity .

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2-thienyl)methacrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Chloro-3-(2-thienyl)methacrylaldehyde with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and hazards.

Structural and Functional Analogues

Table 1: Comparative Data of Selected Compounds

Physicochemical Properties

- Molecular Weight : The target compound (200.52 g/mol) is heavier than 3-Chlorobenzaldehyde (140.57 g/mol) due to the thienyl and methacrylaldehyde groups. The chalcone derivative (248.52 g/mol) exceeds both, reflecting its larger aromatic system .

- Reactivity: The α,β-unsaturated aldehyde moiety in the target compound likely enhances electrophilicity, akin to the enone system in the chalcone derivative . This contrasts with 3-Chloro-2-Methoxybenzaldehyde, where the methoxy group donates electron density, reducing electrophilic character .

Hazard Profiles

- 3-Chloro-3-(2-thienyl)methacrylaldehyde : While specific data are lacking, its chlorinated aldehyde structure suggests hazards comparable to 3-Chlorobenzaldehyde, including skin/eye irritation and respiratory risks .

- Chalcone Derivatives: Reactive enones may pose handling risks, though documented hazards are less explicit .

Biological Activity

3-Chloro-3-(2-thienyl)methacrylaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

3-Chloro-3-(2-thienyl)methacrylaldehyde features a methacrylic aldehyde structure with a chloro substituent and a thiophene ring. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of 3-Chloro-3-(2-thienyl)methacrylaldehyde typically involves the reaction of thiophene derivatives with appropriate chlorinated reagents under controlled conditions. The methods employed can vary, but they generally focus on achieving high yields and purity of the final product.

Antimicrobial Activity

Research has indicated that compounds similar to 3-Chloro-3-(2-thienyl)methacrylaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings often demonstrate enhanced activity against various bacterial strains. A comparative study highlighted the effectiveness of thiophene-based compounds against Escherichia coli and Staphylococcus aureus, suggesting that the incorporation of the thiophene moiety is crucial for antibacterial activity.

Antitumor Activity

In vitro studies have also evaluated the antitumor potential of 3-Chloro-3-(2-thienyl)methacrylaldehyde. A notable investigation involved testing this compound against human cancer cell lines such as Patu8988 (pancreatic cancer) and SGC7901 (gastric cancer). The results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting significant potential as an anticancer agent .

The proposed mechanism for the biological activity of 3-Chloro-3-(2-thienyl)methacrylaldehyde involves the induction of apoptosis in cancer cells. This is thought to occur through the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death . The compound's ability to modulate apoptotic pathways may provide insights into its therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial efficacy of various thiophene derivatives, including 3-Chloro-3-(2-thienyl)methacrylaldehyde. The results demonstrated that the compound exhibited substantial inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties .

Case Study 2: Anticancer Potential

In another investigation, the effects of 3-Chloro-3-(2-thienyl)methacrylaldehyde on human cancer cell lines were examined. The compound was found to significantly reduce cell viability in a concentration-dependent manner, with flow cytometry analyses confirming increased apoptosis rates in treated cells compared to controls .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.